molecular formula C14H17ClN2 B1416767 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine CAS No. 1039979-35-5

7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine

Cat. No. B1416767
M. Wt: 248.75 g/mol
InChI Key: ZSBVDOWKCDSPBL-UHFFFAOYSA-N
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Description

“7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine” is a chemical compound with the CAS Number: 1039979-35-5 . It has a molecular weight of 248.76 . The IUPAC name for this compound is 7-chloro-N-(1,2-dimethylpropyl)-4-quinolinamine .


Molecular Structure Analysis

The InChI code for “7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine” is 1S/C14H17ClN2/c1-9(2)10(3)17-13-6-7-16-14-8-11(15)4-5-12(13)14/h4-10H,1-3H3,(H,16,17) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.75 . It has a predicted boiling point of 377.1 °C at 760 mmHg , a predicted density of 1.2 g/mL , and a predicted refractive index of n 20D 1.62 .

Scientific Research Applications

Malaria Chemotherapy

A derivative of 4-aminoquinoline, [(S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine triphosphate], has shown promising activity against chloroquine-resistant malaria parasites. It is identified for preclinical development as a blood schizonticidal agent, exhibiting curative activity and favorable drug-like properties based on in vitro and in vivo studies (Dola et al., 2016).

Anticancer Potential

A series of 4-aminoquinoline derivatives, including variants of the specified compound, have been evaluated for their cytotoxic effects on human breast tumor cell lines. These compounds, particularly N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, demonstrated potent anticancer activities, suggesting the potential for developing new classes of anticancer agents (Zhang et al., 2007).

Antimicrobial Studies

Compounds including 7-chloro-quinolin-4-yl derivatives have been synthesized and screened for antifungal and antibacterial activities. These compounds showed significant activity comparable to standard treatments, indicating their potential in antimicrobial applications (Nayak et al., 2019).

Organometallic Chemistry

In the field of organometallic chemistry, platinum(II) and palladium(II) complexes with tridentate N-donor ligands, including 7-chloro-quinolin-4-amine derivatives, have been synthesized. These complexes are studied for their reactivity and potential applications in catalysis and material science (Bortoluzzi et al., 2011).

Safety And Hazards

The safety and hazards information for “7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine” is not specified in the available sources. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2/c1-9(2)10(3)17-13-6-7-16-14-8-11(15)4-5-12(13)14/h4-10H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBVDOWKCDSPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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